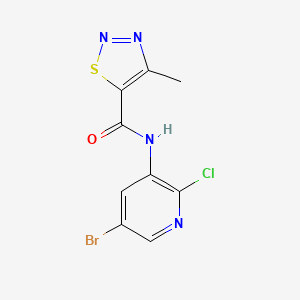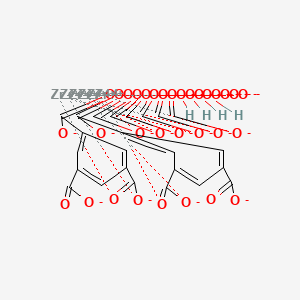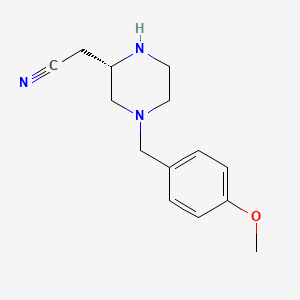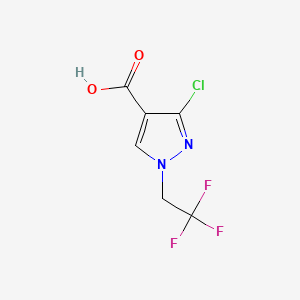![molecular formula C17H18O2S B14011122 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-13-7](/img/structure/B14011122.png)
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound that features a benzene ring substituted with two methyl groups and a cyclopropyl group bearing a phenylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, which typically involve the reaction of the cyclopropyl compound with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with specific binding sites on proteins, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(phenylsulfonyl)benzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1,3-Dimethyl-2-(phenylsulfonyl)benzene: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.
Uniqueness
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the cyclopropyl and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
21309-13-7 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonyl)cyclopropyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H18O2S/c1-12-7-6-8-13(2)17(12)15-11-16(15)20(18,19)14-9-4-3-5-10-14/h3-10,15-16H,11H2,1-2H3 |
InChI-Schlüssel |
SZWDPAYFHCXNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)


![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)




![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)

![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

